3-{[4-(Tetrahydro-2H-pyran-2-yloxy)benzyl]oxy}propanenitrile
Description
Properties
IUPAC Name |
3-[[4-(oxan-2-yloxy)phenyl]methoxy]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c16-9-3-10-17-12-13-5-7-14(8-6-13)19-15-4-1-2-11-18-15/h5-8,15H,1-4,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGMYFCXYQFTCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=CC=C(C=C2)COCCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{[4-(Tetrahydro-2H-pyran-2-yloxy)benzyl]oxy}propanenitrile is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C14H19NO3
- Molecular Weight : 251.31 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key areas of focus include:
- Antimicrobial Activity : Research indicates that the compound exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi. In vitro studies have shown effective inhibition of bacterial growth, particularly against Gram-positive bacteria.
- Antioxidant Properties : The compound has demonstrated antioxidant activity, which is crucial for mitigating oxidative stress in biological systems. This activity is often assessed using assays such as DPPH and ABTS.
- Cytotoxic Effects : Studies have evaluated the cytotoxic effects of the compound on various cancer cell lines. Preliminary results suggest potential anti-cancer properties, warranting further investigation into its mechanisms of action.
Table 1: Antimicrobial Activity Results
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
Table 2: Antioxidant Activity Assay Results
Case Studies
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry assessed the antimicrobial efficacy of various derivatives of tetrahydropyran compounds, including this compound. The results indicated that modifications in the structure significantly influenced the antimicrobial potency, with this compound showing promising results against resistant strains of bacteria.
- Evaluation of Antioxidant Properties : In a study focused on natural product chemistry, researchers evaluated the antioxidant capacity of several tetrahydropyran derivatives. The findings highlighted that this compound exhibited superior antioxidant activity compared to standard antioxidants like ascorbic acid.
- Cytotoxicity Assessment : A recent study explored the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7). The compound showed a dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound for anticancer drug development.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
THP-Protected Ethers
- Compound 12 () : A glycosylated derivative with multiple hydroxyl and tetrahydro-2H-pyran groups. Unlike the target compound, it lacks a nitrile group but shares the THP-protected ether motif. The presence of unprotected hydroxyls in Compound 12 suggests lower stability under acidic conditions compared to the THP-protected benzyloxy group in the target compound .
- Compound 21 () : Contains a purine base and sugar-like THP structures. Its complexity contrasts with the simplicity of the target compound, which is tailored for intermediate synthesis rather than biological activity .
Nitrile-Containing Compounds
- Compound 9 () : A nucleotide analog with a propanenitrile-linked phosphoramidite group. Both compounds utilize nitriles as reactive handles, but the target compound’s nitrile is part of a simpler alkyl chain, favoring accessibility in coupling reactions .
- Patent Compounds (): Cyclopentyl-propionitrile derivatives with bulky heterocyclic substituents.
Physical and Spectroscopic Properties
- NMR Analysis : The target compound’s ¹H-NMR would show signals for the THP ring (δ 1.5–4.5 ppm), benzyloxy aromatic protons (δ 6.8–7.4 ppm), and nitrile-adjacent methylene groups (δ 2.5–3.5 ppm). This contrasts with glycosylated analogs like Compound 12, which exhibit extensive hydroxyl proton signals (δ 3.0–5.5 ppm) .
- Mass Spectrometry: The target’s molecular ion peak would align with its molecular formula (e.g., C₁₆H₁₉NO₃), differing from the high-mass fragments of Compound 9 (m/z ~850) .
Preparation Methods
Protection of Phenol with Tetrahydro-2H-pyran-2-yloxy Group
The phenolic hydroxyl group on the benzyl moiety is protected by reaction with dihydropyran under acid catalysis, forming the tetrahydropyranyl ether. This step is crucial to prevent side reactions during subsequent synthetic transformations.
- Reagents: Dihydropyran, acid catalyst (e.g., p-toluenesulfonic acid).
- Solvent: Typically anhydrous dichloromethane or ether solvents.
- Conditions: Room temperature, inert atmosphere to avoid moisture.
- Outcome: Formation of 4-(tetrahydro-2H-pyran-2-yloxy)benzyl alcohol or derivative.
Formation of Benzyl Ether Linkage
The benzyl alcohol derivative bearing the THP group is converted to the corresponding benzyl ether with propanenitrile functionality.
- Approach: Nucleophilic substitution using 3-bromopropanenitrile or 3-chloropropanenitrile as electrophiles.
- Base: Organic bases such as potassium carbonate or inorganic bases like sodium hydride to deprotonate the alcohol.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Temperature: Typically heated between 60–100 °C to facilitate substitution.
- Result: Formation of the ether bond linking the benzyl-THP moiety to the propanenitrile chain.
Alternative Synthetic Routes
Although direct nucleophilic substitution is common, alternative methods include:
- Use of Mitsunobu Reaction: For inversion of configuration if chiral centers are involved.
- Transition Metal-Catalyzed Coupling: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to form the benzyl ether linkage with nitrile-containing partners, although less common for this specific compound.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| THP Protection | Dihydropyran, p-TsOH (acid catalyst) | DCM, anhydrous | 20–25 | 1–3 | 85–95 | Moisture exclusion critical |
| Benzyl Ether Formation | 3-Bromopropanenitrile, K2CO3 (base) | DMF or DMSO | 80–100 | 12–16 | 70–85 | Inert atmosphere recommended |
| Alternative Pd-Catalyzed Coupling | Pd(dppf)Cl2, K2CO3, inert atmosphere | DMF/H2O mixture | 80 | 16 | ~30 (example) | Used in related tetrahydropyranyl derivatives |
Literature and Patent Insights
- Patent literature indicates the use of various chlorinating agents (e.g., thionyl chloride, phosphoryl chloride) for preparing chlorinated intermediates, which can be used for subsequent nucleophilic substitution to introduce nitrile groups under basic conditions.
- Organic and inorganic bases such as potassium carbonate, sodium hydride, or cesium carbonate are employed to facilitate ether formation.
- Solvent choice is critical; polar aprotic solvents like DMF and DMSO are preferred for nucleophilic substitutions involving nitriles due to their ability to stabilize anions and enhance reaction rates.
- Palladium-catalyzed reactions have been reported for structurally related tetrahydropyranyl-protected pyrazole derivatives, which share similar protection strategies and coupling conditions.
Research Findings and Analytical Data
- Purity of intermediates and final products is typically confirmed by chromatographic techniques such as TLC and HPLC.
- Structural confirmation is performed using NMR spectroscopy, mass spectrometry, and sometimes X-ray crystallography.
- LCMS data for related compounds show molecular ion peaks consistent with the expected molecular weights, confirming successful synthesis.
- Reaction monitoring by TLC with ethyl acetate-hexanes solvent systems is common, with Rf values around 0.3 for intermediates.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|
| THP Protection | Dihydropyran, acid catalyst, DCM | High selectivity, mild conditions | Moisture sensitive |
| Benzyl Ether Formation | 3-Bromopropanenitrile, K2CO3, DMF | Straightforward, good yields | Requires inert atmosphere |
| Pd-Catalyzed Coupling | Pd(dppf)Cl2, base, DMF/H2O, 80 °C | Useful for complex derivatives | Moderate yields, catalyst cost |
Q & A
Q. Key Considerations :
- Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilic substitution efficiency .
- Purification : Column chromatography (ethyl acetate/hexane gradients) is commonly used to isolate intermediates .
Which spectroscopic techniques are most effective for characterizing this compound?
Basic Research Question
NMR Spectroscopy :
- ¹H NMR : Signals for the THP group (δ 1.4–1.8 ppm for cyclic ether protons) and benzyloxy protons (δ 4.5–5.0 ppm) .
- ¹³C NMR : Nitrile carbon appears at δ 115–120 ppm, while THP carbons resonate at δ 20–30 ppm (CH₂) and δ 60–70 ppm (O-linked CH) .
HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+ calculated for C₁₆H₁₉NO₄: 290.1387) .
IR Spectroscopy : Strong absorption at ~2240 cm⁻¹ confirms the nitrile group .
Data Contradiction Resolution : Cross-validation with 2D NMR (e.g., HSQC, HMBC) resolves overlapping signals in complex spectra .
How can reaction conditions be optimized to improve synthetic yield?
Advanced Research Question
Temperature Control :
- THP protection requires mild acid (e.g., pyridinium p-toluenesulfonate) at 0–25°C to avoid side reactions .
- Etherification steps benefit from elevated temperatures (50–80°C) to accelerate SN2 mechanisms .
Solvent Selection :
- DMF enhances nucleophilicity of alkoxide intermediates but may require post-reaction dilution with water to precipitate products .
Catalysis :
- Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems .
Q. Example Optimization Table :
| Step | Optimal Conditions | Yield Improvement |
|---|---|---|
| THP Protection | 0°C, PPTS catalyst, DCM | 85% → 92% |
| Benzyl Ether Formation | 60°C, K₂CO₃, DMF | 70% → 88% |
What strategies resolve contradictions in spectroscopic data during structural elucidation?
Advanced Research Question
Multi-Technique Cross-Validation :
- Compare NMR data with computational predictions (e.g., DFT-based chemical shift calculations) .
- Use X-ray crystallography for unambiguous stereochemical assignment, though crystals may require slow evaporation from EtOAc/hexane .
Isotopic Labeling :
Case Study : A discrepancy in ¹³C NMR signals for THP carbons was resolved via DEPT-135, confirming CH₂ vs. CH₃ groups .
How does the THP group influence the compound’s reactivity in further transformations?
Advanced Research Question
Stability Under Basic/Acidic Conditions :
- THP is stable in mild bases but cleaved under strong acids (e.g., HCl/MeOH), enabling selective deprotection .
Steric Effects :
- The bulky THP group may hinder nucleophilic attack at the benzyl position, necessitating larger leaving groups (e.g., tosylates over bromides) .
Applications in Drug Synthesis :
- The nitrile group can be hydrolyzed to carboxylic acids or reduced to amines for pharmaceutical intermediates .
Q. Example Transformation :
- Hydrolysis : React with H₂O₂/K₂CO₃ to yield 3-{[4-(THP-oxy)benzyl]oxy}propanoic acid, a precursor for anti-inflammatory agents .
What analytical challenges arise in quantifying trace impurities in this compound?
Advanced Research Question
Chromatographic Separation :
- Use HPLC with a C18 column (gradient: 10–90% acetonitrile in H₂O + 0.1% TFA) to resolve nitrile-containing byproducts .
Mass Spectrometry :
Q. Mitigation Strategy :
- Process Optimization : Reduce residual solvents (e.g., DMF) via rotary evaporation under high vacuum (<1 mmHg) .
What role does the nitrile group play in biological activity studies?
Advanced Research Question
Enzyme Inhibition :
- The nitrile acts as a reversible covalent inhibitor in serine hydrolases (e.g., acetylcholinesterase), confirmed via kinetic assays .
Cellular Uptake :
Q. Structure-Activity Relationship (SAR) :
- Substituting the nitrile with amides reduces potency by 10-fold, highlighting its critical role .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
